molecular formula C11H16ClNO2 B13922320 3-(3-Methoxy-4-methylphenyl)oxetan-3-amine hydrochloride

3-(3-Methoxy-4-methylphenyl)oxetan-3-amine hydrochloride

Cat. No.: B13922320
M. Wt: 229.70 g/mol
InChI Key: CQUCZSRKXWJTOY-UHFFFAOYSA-N
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Description

3-(3-Methoxy-4-methylphenyl)oxetan-3-amine hydrochloride is an organic compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.7 . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an amine group attached to a phenyl ring substituted with methoxy and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-4-methylphenyl)oxetan-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxetane ring can be reduced to form a more stable open-chain structure.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3-Hydroxy-4-methylphenyl)oxetan-3-amine hydrochloride.

    Reduction: Formation of 3-(3-Methoxy-4-methylphenyl)propan-1-amine hydrochloride.

    Substitution: Formation of various substituted amines depending on the reagents used.

Scientific Research Applications

3-(3-Methoxy-4-methylphenyl)oxetan-3-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-4-methylphenyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The amine group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methoxy-4-methylphenyl)oxetan-3-amine hydrochloride is unique due to the presence of both the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The oxetane ring also imparts distinct physicochemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

3-(3-methoxy-4-methylphenyl)oxetan-3-amine;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-8-3-4-9(5-10(8)13-2)11(12)6-14-7-11;/h3-5H,6-7,12H2,1-2H3;1H

InChI Key

CQUCZSRKXWJTOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2(COC2)N)OC.Cl

Origin of Product

United States

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